1,8-Naphthyridine-3-carbonitrile

Descripción general

Descripción

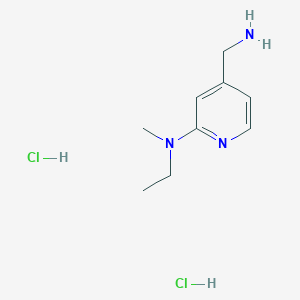

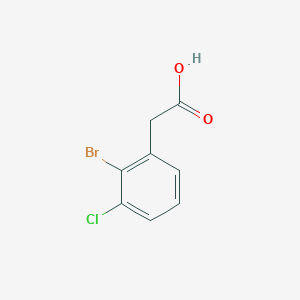

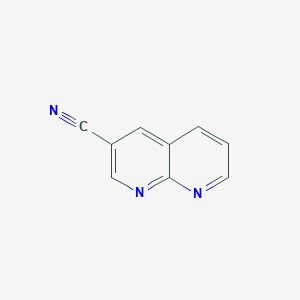

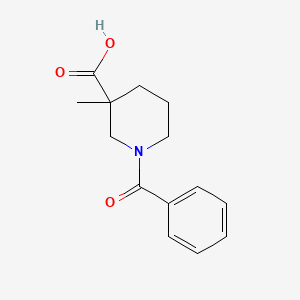

1,8-Naphthyridine-3-carbonitrile is an organic compound with the molecular formula C9H5N3 . It belongs to the class of naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings .

Synthesis Analysis

A novel, four-component one-pot green synthesis of biologically active 1,8-naphthyridines has been reported . This involves a reaction of diverse aromatic aldehyde, malononitrile, 4-hydroxy substituted 1,6-dimethylpyridin-2(1H)-one, corresponding aniline in EtOH catalyzed by 9-Mesityl-10-methylacridinium perchlorate under visible light generated from a 24W Blue LED wavelength 450–460 nm at 26 °C . This methodology is diverse, versatile and has several favorable factors such as being metal-free, excellent yields, shorter reaction durations, chromatography free and straightforward extraction process .

Molecular Structure Analysis

The molecular structure of 1,8-Naphthyridine-3-carbonitrile has been analyzed using various spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry . Molecular structure optimization of certain compounds were performed by the density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .

Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Physical And Chemical Properties Analysis

1,8-Naphthyridine-3-carbonitrile is a solid substance at room temperature . It has a molecular weight of 155.16 Da . The compound is stored in a dry environment at room temperature .

Aplicaciones Científicas De Investigación

Neurodegenerative Disorders

1,8-Naphthyridine-3-carbonitrile: has shown potential in the treatment of neurodegenerative disorders. Its structure allows for the modulation of various biological targets associated with these diseases. Researchers are exploring its efficacy in inhibiting the aggregation of proteins like tau and alpha-synuclein, which are implicated in Alzheimer’s and Parkinson’s diseases, respectively .

Immunomodulatory Disorders

The compound’s immunomodulatory properties are being investigated for the treatment of disorders where the immune system is compromised or overactive. It may help in modulating immune responses, thus providing therapeutic benefits in conditions like autoimmune diseases and allergies .

Anti-HIV Applications

1,8-Naphthyridine-3-carbonitrile: derivatives have been evaluated for their anti-HIV properties. The compound’s ability to interfere with the replication cycle of HIV, potentially by inhibiting key enzymes like reverse transcriptase, makes it a candidate for anti-HIV drug development .

Antidepressant Properties

Research suggests that 1,8-Naphthyridine-3-carbonitrile may exhibit antidepressant effects. Its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine, is being studied to develop new treatments for depression .

Antioxidant Properties

The antioxidant properties of 1,8-Naphthyridine-3-carbonitrile are of interest due to their potential to mitigate oxidative stress, which is a factor in various chronic diseases. Its ability to scavenge free radicals could be beneficial in preventing or treating conditions caused by oxidative damage .

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, 1,8-Naphthyridine-3-carbonitrile serves as a versatile scaffold for the development of new drugs. Its reactivity and diverse biological activities make it a valuable compound for synthesizing novel therapeutic agents with potential applications across a broad spectrum of diseases .

Safety and Hazards

The safety information for 1,8-Naphthyridine-3-carbonitrile indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

Direcciones Futuras

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . The wide applicability in medicinal chemistry and materials science makes 1,8-naphthyridines a promising area for future research .

Propiedades

IUPAC Name |

1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-7-4-8-2-1-3-11-9(8)12-6-7/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSJXDPHTNUEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Naphthyridine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1523980.png)

![1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1523982.png)